molecular formula C22H16F3N3 B11647410 2-(3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine CAS No. 361189-65-3

2-(3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine

Cat. No.: B11647410
CAS No.: 361189-65-3
M. Wt: 379.4 g/mol
InChI Key: MLIQAUMIDPLESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core, substituted with a 3-methylphenyl group and a 3-(trifluoromethyl)phenyl group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-(3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Substitution Reactions: The introduction of the 3-methylphenyl and 3-(trifluoromethyl)phenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

    Coupling Reactions: The final step involves coupling the substituted quinazoline core with an amine derivative to form the desired compound. This step may require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Chemical Reactions Analysis

2-(3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions with various electrophiles, leading to the formation of new C-C or C-N bonds.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It has been investigated for its potential as a biological probe to study enzyme activities and protein interactions.

    Medicine: Quinazoline derivatives, including this compound, have shown promise as anticancer agents, kinase inhibitors, and anti-inflammatory agents.

    Industry: The compound can be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the desired therapeutic effects. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

2-(3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine can be compared with other quinazoline derivatives such as:

    Gefitinib: A well-known quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.

    Erlotinib: Another EGFR inhibitor with a similar quinazoline core structure.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

CAS No.

361189-65-3

Molecular Formula

C22H16F3N3

Molecular Weight

379.4 g/mol

IUPAC Name

2-(3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine

InChI

InChI=1S/C22H16F3N3/c1-14-6-4-7-15(12-14)20-27-19-11-3-2-10-18(19)21(28-20)26-17-9-5-8-16(13-17)22(23,24)25/h2-13H,1H3,(H,26,27,28)

InChI Key

MLIQAUMIDPLESA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.